

# Demethylsonchifolin CAS number and molecular weight

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## Compound of Interest

Compound Name: Demethylsonchifolin

Cat. No.: B15593885

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## In-Depth Technical Guide to Demethylsonchifolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of **Demethylsonchifolin**, a sesquiterpenoid lactone of interest in pharmacological research.

## Core Chemical and Physical Data

**Demethylsonchifolin** is a natural product belonging to the sesquiterpenoid class. Its fundamental properties are summarized below for easy reference.

Property	Value
CAS Number	956384-55-7
Molecular Formula	C <sub>14</sub> H <sub>18</sub> O <sub>3</sub>
Molecular Weight	234.29 g/mol

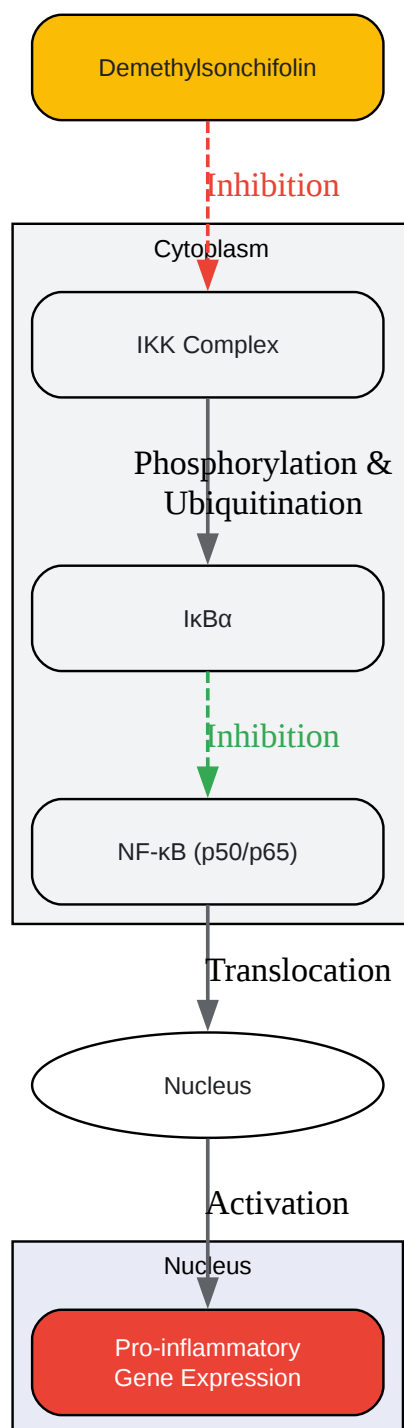
## Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of **Demethylsonchifolin** is not extensively documented in publicly available literature, sesquiterpenoid lactones as a class are known to exhibit a wide range of pharmacological effects. The biological activities of this class of compounds are often attributed to the presence of an  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA.

The primary proposed mechanism of action for many sesquiterpenoid lactones involves the modulation of inflammatory signaling pathways. A key target is the transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B), a central regulator of the inflammatory response.

## Putative Signaling Pathway of Demethylsonchifolin

The following diagram illustrates the hypothesized mechanism by which **Demethylsonchifolin** may inhibit the NF- $\kappa$ B signaling pathway. This is a generalized pathway for inhibitory sesquiterpenoid lactones and requires specific experimental validation for **Demethylsonchifolin**.



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Caption: Hypothesized NF-κB signaling pathway inhibition.

## Experimental Protocols

To investigate the biological activity of **Demethylsonchifolin**, researchers can adapt established protocols for studying sesquiterpenoid lactones. Below are outlines for key experiments.

## In Vitro Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of **Demethylsonchifolin** on a cancer cell line.

### a. Cell Culture:

- A suitable cancer cell line (e.g., HeLa, A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

### b. Assay Procedure:

- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Demethylsonchifolin** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- A series of dilutions of the compound are prepared in the cell culture medium.
- The old medium is removed from the cells, and the medium containing different concentrations of **Demethylsonchifolin** is added. A vehicle control (medium with DMSO) is also included.
- The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

### c. Cell Viability Measurement:

- Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
- The absorbance is measured using a microplate reader.

- The percentage of cell viability is calculated relative to the vehicle control.
- The  $IC_{50}$  (half-maximal inhibitory concentration) value is determined by plotting cell viability against the log of the compound concentration.

## NF- $\kappa$ B Reporter Assay

This assay is used to investigate the inhibitory effect of **Demethylsonchifolin** on the NF- $\kappa$ B signaling pathway.

### a. Cell Line:

- A cell line stably transfected with an NF- $\kappa$ B-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase) is used.

### b. Assay Procedure:

- Cells are seeded in 96-well plates.
- After cell attachment, they are pre-treated with various concentrations of **Demethylsonchifolin** for a specific duration.
- NF- $\kappa$ B activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) or Lipopolysaccharide (LPS).
- The cells are incubated for a further period to allow for reporter gene expression.

### c. Reporter Gene Measurement:

- The level of reporter gene expression is quantified. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
- The inhibitory effect of **Demethylsonchifolin** is determined by comparing the reporter activity in treated cells to that in stimulated, untreated cells.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory activity of a compound like **Demethylsonchifolin**.



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